3-(Chloromethyl)-4-iodo-1-methylpyrazole
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Overview
Description
3-(Chloromethyl)-4-iodo-1-methylpyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with chloromethyl and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-iodo-1-methylpyrazole typically involves the halogenation of a pyrazole precursor. One common method is the chloromethylation of 4-iodo-1-methylpyrazole using chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether under acidic conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst like aluminum chloride to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4-iodo-1-methylpyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl and iodo groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazole oxides or reduced to remove halogen substituents.
Coupling Reactions: The iodo group can participate in palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Pyrazole oxides.
Reduction Products: Dehalogenated pyrazoles.
Scientific Research Applications
3-(Chloromethyl)-4-iodo-1-methylpyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-iodo-1-methylpyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The iodo group may enhance the compound’s binding affinity to certain receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-methylpyrazole: Lacks the iodo group, resulting in different reactivity and applications.
4-Iodo-1-methylpyrazole:
3-(Bromomethyl)-4-iodo-1-methylpyrazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to variations in reactivity and applications.
Uniqueness
3-(Chloromethyl)-4-iodo-1-methylpyrazole is unique due to the presence of both chloromethyl and iodo groups, which confer distinct reactivity patterns and enable a wide range of chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
IUPAC Name |
3-(chloromethyl)-4-iodo-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClIN2/c1-9-3-4(7)5(2-6)8-9/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRHEIAKZPHGSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CCl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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